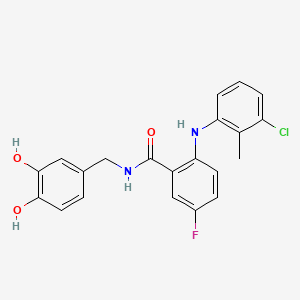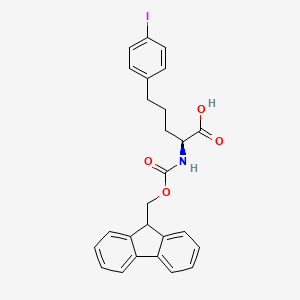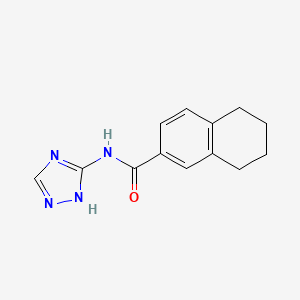
n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of thioacetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide typically involves the reaction of 4,6-diaminopyrimidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thioacetamide group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as a building block for more complex organic compounds.
Mecanismo De Acción
The mechanism of action of n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thioacetamide group could play a crucial role in these interactions, potentially forming covalent bonds with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
n-(Tert-butyl)-2-((4,6-diaminopyrimidin-2-yl)thio)acetamide analogs: Compounds with similar structures but different substituents on the pyrimidine ring.
Thioacetamides: Other compounds in the thioacetamide class with varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H17N5OS |
|---|---|
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
N-tert-butyl-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H17N5OS/c1-10(2,3)15-8(16)5-17-9-13-6(11)4-7(12)14-9/h4H,5H2,1-3H3,(H,15,16)(H4,11,12,13,14) |
Clave InChI |
RFLCNHBYPAAMCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)CSC1=NC(=CC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)




